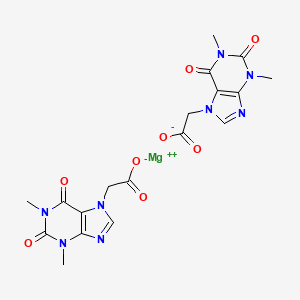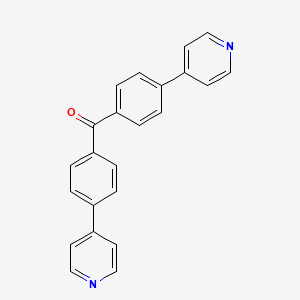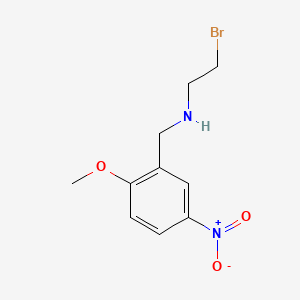
4-Hydroxy-2-methylnaphthyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylnaphthyl benzoate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.30196 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxy group at the 4-position and a methyl group at the 2-position, esterified with benzoic acid . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnaphthyl benzoate typically involves the esterification of 4-hydroxy-2-methylnaphthalene with benzoic acid. One common method involves the reaction of 2-methylnaphthalene-1,4-diyl dibenzoate with sodium hydroxide in ethanol at ambient temperature for 0.5 hours . The reaction yields this compound with a moderate yield of 37% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylnaphthyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are used for esterification and etherification reactions.
Major Products
The major products formed from these reactions include various esters, ethers, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2-methylnaphthyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylnaphthyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the naphthalene ring.
2-Methylnaphthalene: Similar naphthalene structure but lacks the hydroxy and benzoate groups.
Benzoic acid: Contains the benzoate group but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-2-methylnaphthyl benzoate is unique due to its combined structural features of a hydroxy group, a methyl group, and a benzoate ester on a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
CAS No. |
2211-28-1 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4-hydroxy-2-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(19)14-9-5-6-10-15(14)17(12)21-18(20)13-7-3-2-4-8-13/h2-11,19H,1H3 |
InChI Key |
IZDSOVHFCMEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)












